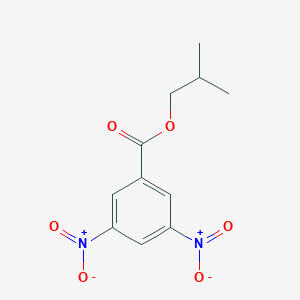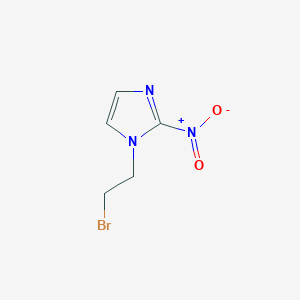
N,N,N'',N''-Tetrabutyldiethylenetriamine
説明
“N,N,N’‘,N’'-Tetrabutyldiethylenetriamine” is a chemical compound with the molecular formula C20H45N3 . It is also known as N,N-dibutyl-N’-(2-(dibutylamino)ethyl)-1,2-ethanediamine, N,N-dibutyl-N’-(2-dibutylaminoethyl)ethane-1,2-diamine, beta,beta’-bis-di-butylaminodiethylamine, and bis(2-(dibutylamino)ethyl)amine .
Molecular Structure Analysis
The molecular weight of “N,N,N’‘,N’'-Tetrabutyldiethylenetriamine” is 327.6 . The InChI string representation of its structure isInChI=1S/C20H45N3/c1-5-9-15-22(16-10-6-2)19-13-21-14-20-23(17-11-7-3)18-12-8-4/h21H,5-20H2,1-4H3 . Physical And Chemical Properties Analysis
“N,N,N’‘,N’'-Tetrabutyldiethylenetriamine” is a liquid at 20°C . More detailed physical and chemical properties could not be found from the search results.科学的研究の応用
1. Photo-Switching in Linkage Isomer Systems
Research by Hatcher (2016) demonstrated the use of N,N,N',N'-tetrabutyldiethylenetriamine in the study of nitro–nitrito linkage isomerism in palladium(II)–nitrite systems. This study showcased a 100% conversion to a metastable endo-nitrito-(η1-NO) isomer under specific conditions, highlighting its potential in developing new linkage isomer systems that function under near-ambient conditions (Hatcher, 2016).
2. Polymerization Processes
In the field of polymer chemistry, N,N,N',N'-tetrabutyldiethylenetriamine has been utilized as a ligand in atom transfer radical polymerization (ATRP). Research by Xia and Matyjaszewski (1997) showed that this compound, along with other multidentate amines, effectively controlled the polymerization of styrene, methyl acrylate, and methyl methacrylate, leading to polymers with predictable molecular weights and low polydispersities (Xia & Matyjaszewski, 1997).
3. Study of Chemical Modifications Under Electron Irradiation
Research by Bénard et al. (2006) involved the use of model compounds resembling N,N,N',N'-tetrabutyldiethylenetriamine to understand the chemical modifications under electron irradiation. This study contributed valuable insights into the stability and reactivity of such compounds in the presence of nanometric silica fillers, which is crucial in materials science (Bénard et al., 2006).
4. Role in Anionic Polymerization
N,N,N',N'-tetrabutyldiethylenetriamine has also been studied in the context of anionic polymerization. Dumas et al. (1983) investigated the microstructure of polyisoprene prepared in the presence of this compound, revealing how it influences the polymerization process and the resulting polymer structure (Dumas et al., 1983).
5. Complexation with Cobalt(II) in Dimethyl Sulfoxide
A study by Comuzzi et al. (2001) explored the complex formation of N,N,N',N'-tetrabutyldiethylenetriamine with cobalt(II) in dimethyl sulfoxide. This research provided insights into the thermodynamics of complexation and the different affinities of the complexes for dioxygen, which is significant in inorganic and coordination chemistry (Comuzzi et al., 2001).
Safety And Hazards
“N,N,N’‘,N’'-Tetrabutyldiethylenetriamine” is classified as dangerous and causes severe skin burns and eye damage . Precautions include washing skin after handling, wearing protective gloves/clothing/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .
特性
IUPAC Name |
N',N'-dibutyl-N-[2-(dibutylamino)ethyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H45N3/c1-5-9-15-22(16-10-6-2)19-13-21-14-20-23(17-11-7-3)18-12-8-4/h21H,5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHVBJQIWZHCCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCNCCN(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H45N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591011 | |
| Record name | N~1~,N~1~-Dibutyl-N~2~-[2-(dibutylamino)ethyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N'',N''-Tetrabutyldiethylenetriamine | |
CAS RN |
100173-92-0 | |
| Record name | N~1~,N~1~-Dibutyl-N~2~-[2-(dibutylamino)ethyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N'',N''-Tetrabutyldiethylenetriamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



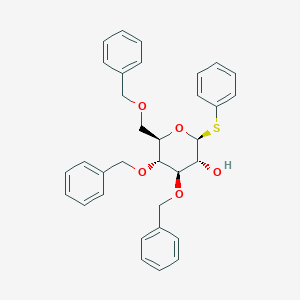
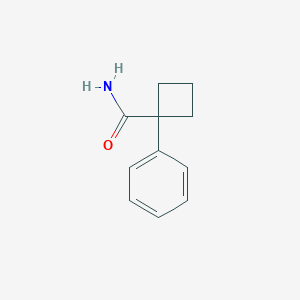


![1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one](/img/structure/B170094.png)




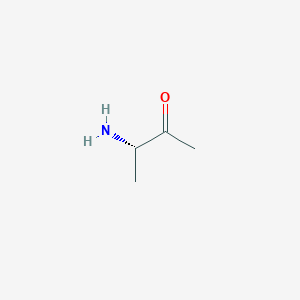
![[(1S,2S,5R,6R,7R,10S,12R,13R)-5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B170111.png)
![2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline](/img/structure/B170113.png)
